molecular formula C18H21ClN2O3S B11077943 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide

(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide

Cat. No.: B11077943
M. Wt: 380.9 g/mol
InChI Key: NHQYXRAMXOSBIF-UHFFFAOYSA-N
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Description

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a hydroxyphenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2-methyl-5-(propan-2-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanimidamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group may produce an amine. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N’-[(4-bromophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide
  • (1E)-N’-[(4-fluorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide
  • (1E)-N’-[(4-methylphenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide

Uniqueness

The uniqueness of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanimidamide

InChI

InChI=1S/C18H21ClN2O3S/c1-11(2)16-10-17(12(3)9-18(16)22)20-13(4)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,22H,1-4H3,(H,20,21)

InChI Key

NHQYXRAMXOSBIF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C)C(C)C)O

Origin of Product

United States

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